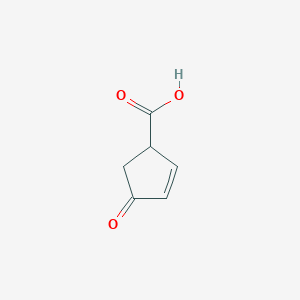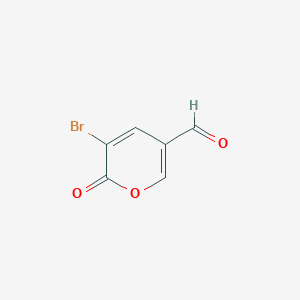
3-Bromo-2-oxo-2H-pyran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-oxo-2H-pyran-5-carbaldehyde: is a chemical compound with the molecular formula C6H3BrO3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde typically involves the bromination of 2-oxo-2H-pyran-5-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, ether).
Major Products:
Substitution: Various substituted pyran derivatives.
Oxidation: 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid.
Reduction: 3-Bromo-2-oxo-2H-pyran-5-methanol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of brominated pyran derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Potential applications in medicinal chemistry include the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde depends on its specific application. In general, the compound may interact with biological molecules through its reactive functional groups (bromine and aldehyde). These interactions can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function.
Molecular Targets and Pathways:
Proteins: The aldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting their activity.
Nucleic Acids: The bromine atom can participate in halogen bonding with nucleic acids, affecting their stability and function.
Comparación Con Compuestos Similares
3-Bromo-2-oxo-2H-pyran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromo-2-oxo-2H-pyran-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Oxo-2H-pyran-5-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Propiedades
IUPAC Name |
5-bromo-6-oxopyran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3/c7-5-1-4(2-8)3-10-6(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZFIIIVALNHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
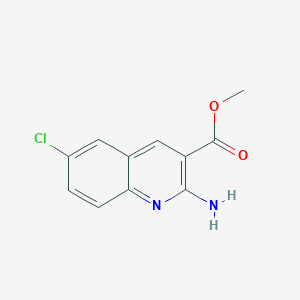
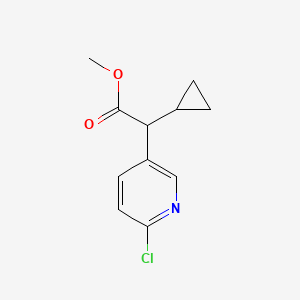

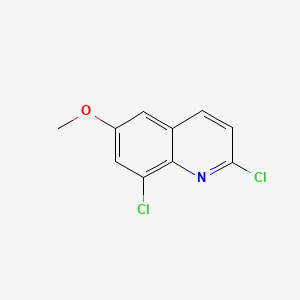

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
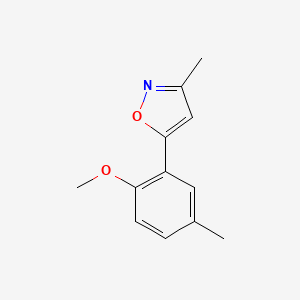
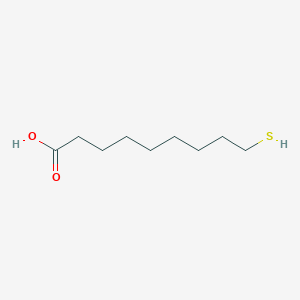
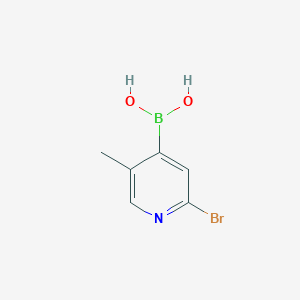

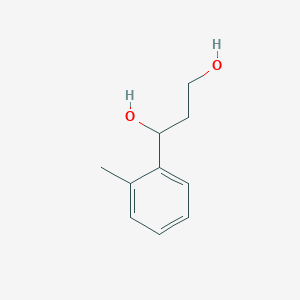
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)

